molecular formula C18H24N6O B2577757 4-(6-(dimethylamino)pyridazin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1795443-12-7

4-(6-(dimethylamino)pyridazin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No. B2577757
CAS RN: 1795443-12-7
M. Wt: 340.431
InChI Key: VEFXTGCHTZFUMM-UHFFFAOYSA-N
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Description

4-(6-(dimethylamino)pyridazin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as DMP785, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Research has explored pyridazinone compounds for their herbicidal activity, demonstrating mechanisms such as inhibition of photosynthesis and the Hill reaction in barley. These compounds exhibit phytotoxicity, with some showing resistance to metabolic detoxication in plants and interference with chloroplast development, marking them as potent herbicides with dual action mechanisms (Hilton et al., 1969).

Synthesis of Polyamides Containing Nucleobases

The synthesis of polyamides incorporating nucleobases like theophylline, thymine, uracil, and adenine demonstrates the versatility of piperazine derivatives in creating polymers with potential biomedical applications. These compounds, obtained through reactions involving piperazine, exhibit solubility in water and organic solvents, suggesting their utility in drug delivery systems (Hattori & Kinoshita, 1979).

Novel Anti-Inflammatory and Analgesic Agents

A study on benzodifuranyl derivatives, including those with piperazine linkers, uncovered compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory properties. This research illustrates the therapeutic potential of piperazine derivatives in the development of new medications for pain and inflammation management (Abu‐Hashem et al., 2020).

Antibacterial and Biofilm Inhibition

Compounds featuring a piperazine linker have shown promising antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. These findings suggest the potential of piperazine derivatives in combating bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).

Antimicrobial Thiazolidinones

Research on thiazolidinone derivatives linked with piperazine has revealed antimicrobial activity against a range of bacteria and fungi, highlighting the importance of these compounds in developing new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-6-4-5-7-16(14)20-18(25)24-10-8-23(9-11-24)15-12-17(22(2)3)21-19-13-15/h4-7,12-13H,8-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXTGCHTZFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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